Methyl 6-hydroxy-2-methoxynicotinate

説明

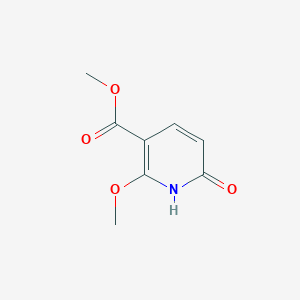

Methyl 6-hydroxy-2-methoxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 6, a methoxy (-OCH₃) group at position 2, and a methyl ester (-COOCH₃) at position 2. Nicotinate derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-deficient aromatic systems and tunable reactivity .

特性

CAS番号 |

1060806-83-8 |

|---|---|

分子式 |

C8H9NO4 |

分子量 |

183.16 g/mol |

IUPAC名 |

methyl 2-methoxy-6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-12-7-5(8(11)13-2)3-4-6(10)9-7/h3-4H,1-2H3,(H,9,10) |

InChIキー |

PJYUHVWZBXPRKR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=O)N1)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-hydroxy-2-methoxynicotinate typically involves the esterification of 6-hydroxy-2-methoxynicotinic acid. The reaction is carried out by mixing the acid with an alcohol solvent, such as methanol, and using a catalyst like sulfuric acid to facilitate the esterification process. The reaction is maintained at a temperature of around 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to maintain a steady state, and the use of advanced catalysts can further enhance the efficiency of the process .

化学反応の分析

Types of Reactions

Methyl 6-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of 6-methoxy-2-methylnicotinate.

Reduction: Formation of 6-hydroxy-2-methylnicotinate.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

科学的研究の応用

Methyl 6-hydroxy-2-methoxynicotinate is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

作用機序

The mechanism of action of Methyl 6-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-hydroxy-2-methoxynicotinate with analogous nicotinic acid esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Stability

Key Observations :

- Hydroxyl vs.

- Amino Group: Methyl 2-amino-6-methoxynicotinate’s amino group enables participation in condensation reactions, making it valuable for constructing nitrogen-rich heterocycles .

- Ester Group Variation : Ethyl esters (e.g., ethyl 2-chloro-6-methoxynicotinate) exhibit slower hydrolysis rates than methyl esters, influencing their pharmacokinetic profiles .

Analytical Characterization

Analytical data from related compounds (e.g., methyl shikimate in ) highlights methodologies applicable to this compound:

- ¹H/¹³C NMR : Substituent positions can be confirmed via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm; aromatic protons influenced by electron-withdrawing groups) .

- HPLC : Purity assessment (e.g., methyl shikimate at 95% purity in ) suggests similar protocols for verifying compound integrity .

- FTIR : Functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200–3600 cm⁻¹) provide structural confirmation .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Challenges

- Synthetic Challenges : Introducing both hydroxyl and methoxy groups on the pyridine ring may require protective group strategies to prevent oxidation or undesired side reactions.

- Biological Activity : Hydroxyl groups (as in the target compound) are associated with antioxidant activity but may necessitate stabilization via methylation for in vivo applications .

- Market Availability: Limited commercial suppliers for hydroxylated nicotinates suggest niche applications or ongoing research focus .

生物活性

Methyl 6-hydroxy-2-methoxynicotinate (MHMN) is a derivative of nicotinic acid that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of MHMN, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

MHMN is characterized by the presence of a methoxy group and a hydroxyl group at the 2 and 6 positions, respectively, on the nicotinic acid scaffold. This structural modification is believed to enhance its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that MHMN exhibits notable antimicrobial properties. A study evaluating various derivatives of nicotinic acid found that compounds similar to MHMN displayed broad-spectrum activity against both sensitive and resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of potency.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 0.48 | Potent against Mycobacterium tuberculosis |

| Other derivatives | 1.95 - 7.81 | Moderate to potent |

The introduction of hydroxyl and methoxy groups was shown to enhance the lipophilicity and overall activity of these compounds, suggesting that structural modifications can lead to improved antimicrobial efficacy .

Anticancer Activity

MHMN has also been investigated for its potential anticancer effects. In vitro studies have indicated that it may induce apoptosis in various cancer cell lines. For instance, one study reported that MHMN exhibited cytotoxic effects on human pancreatic cancer cell lines, leading to significant reductions in cell viability.

Case Study: Apoptosis Induction

A detailed investigation into the mechanism of action revealed that MHMN triggers apoptosis through a reactive oxygen species (ROS)-dependent pathway. The compound's ability to induce oxidative stress was correlated with its cytotoxic effects on cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Pancreatic Cancer | 15 ± 1.5 | ROS-dependent apoptosis |

| Hepatoma SMMC-7721 | 12 ± 2 | ROS-dependent apoptosis |

These findings underscore the potential of MHMN as a lead compound for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of MHMN can be attributed to its structural features. The presence of hydroxyl and methoxy groups significantly influences its interaction with biological targets. Variations in substitution patterns at the 2 and 6 positions were shown to affect both antimicrobial and anticancer activities.

Key Findings in SAR Studies:

- Hydroxyl Group : Enhances solubility and bioavailability.

- Methoxy Group : Increases lipophilicity, facilitating better membrane permeability.

- Positioning : Substituents at specific positions can either enhance or diminish activity based on steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。